2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-4-hydroxy-2-furanyl)-, cis-
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Overview
Description
“2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-4-hydroxy-2-furanyl)-, cis-” is a fluorinated pyrimidine derivative. Compounds of this class are often studied for their potential applications in medicinal chemistry, particularly as antiviral or anticancer agents. The presence of fluorine and the tetrahydrofuran ring in its structure may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-4-hydroxy-2-furanyl)-, cis-” typically involves multi-step organic reactions. A common approach might include:
Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclization: Formation of the tetrahydrofuran ring through cyclization reactions involving suitable precursors.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the tetrahydrofuran ring using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques like continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions may target the pyrimidine ring or the tetrahydrofuran ring, leading to various reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or hydroxyl positions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be studied for its interactions with biological macromolecules, such as enzymes or nucleic acids.
Medicine
Medicinally, fluorinated pyrimidine derivatives are often investigated for their potential as antiviral or anticancer agents. The unique structural features of this compound may enhance its binding affinity and specificity for certain biological targets.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-4-hydroxy-2-furanyl)-, cis-” likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the tetrahydrofuran ring may enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known fluorinated pyrimidine used as an anticancer agent.
Gemcitabine: Another fluorinated pyrimidine used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil.
Uniqueness
The unique combination of the fluorine atom and the tetrahydrofuran ring in “2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-4-hydroxy-2-furanyl)-, cis-” may confer distinct chemical and biological properties, potentially leading to improved efficacy and reduced side effects compared to similar compounds.
Properties
CAS No. |
71145-52-3 |
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Molecular Formula |
C8H9FN2O4 |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
5-fluoro-1-[(2S,4S)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O4/c9-5-2-11(8(14)10-7(5)13)6-1-4(12)3-15-6/h2,4,6,12H,1,3H2,(H,10,13,14)/t4-,6-/m0/s1 |
InChI Key |
PYMAPGFRXCXQCU-NJGYIYPDSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@H]1N2C=C(C(=O)NC2=O)F)O |
Canonical SMILES |
C1C(COC1N2C=C(C(=O)NC2=O)F)O |
Origin of Product |
United States |
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